N-(2,4-dimethoxyphenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide
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Overview
Description
“N-(2,4-dimethoxyphenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide” is a compound that belongs to the 1,2,4-benzothiadiazine-1,1-dioxide class . This class of compounds has been reported to exhibit various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
Synthesis Analysis
The synthesis of similar compounds involves the reduction of nitro group in N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide and N-(2,6-dimethylphenyl)-2-nitro-5-fluorobenzenesulfonamide . The resulting 2-aminobenzenesulfonamides are then reacted with trimethyl orthoacetate to give the 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by a 1,2,4-benzothiadiazine-1,1-dioxide ring . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide like a halo, the group at 7 and 8 positions of the ring gave active compounds .Scientific Research Applications
Structural InsightsResearch into related compounds highlights the significance of intramolecular hydrogen bonds and the stability they confer to similar molecular structures. For instance, studies on N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxides reveal the role of hydrogen bonds in stabilizing these molecules, with variations in the chloro derivative affecting molecular dimer formation and conformation (Siddiqui et al., 2008). This insight may be relevant for understanding the structural stability and interactions of "N-(2,4-dimethoxyphenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide."
Catalytic Applications
The compound and its derivatives have found use as catalysts in the synthesis of various organic molecules. For example, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been utilized as a catalyst in the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives, demonstrating advantages such as high yields and compliance with green chemistry protocols (Khazaei et al., 2015). These applications suggest potential catalytic uses for the compound , particularly in facilitating environmentally friendly chemical syntheses.
Medicinal Chemistry Potential
While direct applications in medicinal chemistry for "this compound" are not detailed, related compounds have been investigated for pharmacological activities. Synthesis and evaluation of compounds like N-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)-4H-1,2,4-benzothiadiazine-3-carboxamides 1,1-dioxides on biological models (e.g., rat uterus and aorta) provide insights into their potential biological effects and pharmacological applications (Khelili et al., 2012). Such studies underscore the relevance of structural modifications in exploring therapeutic potentials.
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit bacterial rna polymerase (rnap) .
Mode of Action
These compounds have been shown to inhibit bacterial RNAP, which is involved in the synthesis of RNAs in bacteria . The inhibition of RNAP can disrupt the bacterial life cycle, leading to the death of the bacteria .
Biochemical Pathways
This disruption can affect various downstream effects, including the growth and proliferation of bacteria .
Result of Action
The result of HMS3512G19’s action would likely be the inhibition of bacterial growth and proliferation due to the disruption of RNA synthesis . This could potentially make it effective in treating bacterial infections.
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit bacterial RNA polymerase (RNAP), displaying potent antimicrobial activity against Gram-positive bacteria . The compound’s interaction with RNAP is believed to be a key factor in its antimicrobial activity .
Cellular Effects
N-(2,4-dimethoxyphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide has shown to have significant effects on various types of cells. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O5S/c1-24-10-4-5-11(13(8-10)25-2)19-16(21)15-18-12-7-9(17)3-6-14(12)26(22,23)20-15/h3-8,15,18,20H,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COSFGQDOWZJYIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2NC3=C(C=CC(=C3)F)S(=O)(=O)N2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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